molecular formula C17H14O5 B192219 Pterocarpine CAS No. 524-97-0

Pterocarpine

Cat. No.: B192219
CAS No.: 524-97-0
M. Wt: 298.29 g/mol
InChI Key: YLZYAUCOYZKLMA-SJCJKPOMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pterocarpine can be synthesized through various chemical routes. One common method involves the cyclization of isoflavones. For instance, the synthesis of pterocarpin from medicarpin involves the use of pterocarpin synthase, an enzyme that catalyzes the conversion of medicarpin to pterocarpin .

Industrial Production Methods: Industrial production of pterocarpin typically involves the extraction from natural sources. Plants like Baphia nitida and Pterocarpus spp. are harvested, and pterocarpin is extracted using solvents such as ethanol. The extract is then purified through column chromatography to isolate pterocarpin .

Chemical Reactions Analysis

Types of Reactions: Pterocarpine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, pterocarpin can be oxidized to form vestitone in the presence of NADP+ and water, catalyzed by pterocarpin synthase .

Common Reagents and Conditions:

    Oxidation: NADP+, water, and pterocarpin synthase.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Vestitone.

    Reduction: Reduced forms of pterocarpin.

    Substitution: Various substituted pterocarpin derivatives.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Pterocarpine, a compound derived from various species of the Pterocarpus genus, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is a phytoalexin found in several plants, particularly in the Pterocarpus species. This compound is recognized for its potential therapeutic effects, which are attributed to its ability to interact with various biological systems. The following sections detail the specific biological activities associated with this compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens.

Research Findings:

  • A study on Pterocarpus angolensis demonstrated its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida krusei. The crude extracts showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 mg/mL for bacterial strains and effective antifungal activity against Candida species .
  • Another study highlighted the antibacterial activity of Pterocarpus santalinus, where extracts inhibited growth in various human pathogens, including resistant strains .

Table 1: Antimicrobial Efficacy of this compound Extracts

PathogenExtract SourceMIC (mg/mL)
Staphylococcus aureusP. angolensis6.25 - 25
Escherichia coliP. angolensis6.25 - 25
Candida kruseiP. angolensis6.25 - 25
Salmonella typhiP. tinctorius6.5 - 25
Pseudomonas aeruginosaP. santalinus6.5 - 25

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies.

Research Findings:

  • A comparative study evaluated the anti-inflammatory activity of extracts from Pterocarpus santalinoides, which showed significant reduction in carrageenan-induced paw edema in rats .
  • The presence of flavonoids and tannins in these extracts is believed to contribute to their anti-inflammatory properties, highlighting the potential for developing natural anti-inflammatory agents from this compound derivatives .

Antioxidant Activity

This compound has also been shown to possess antioxidant properties.

Research Findings:

  • The DPPH radical scavenging assay indicated that extracts from Pterocarpus santalinus exhibited high antioxidant activity, with scavenging rates reaching up to 83% at certain concentrations .
  • The antioxidant activity is attributed to high levels of phenolic compounds and flavonoids present in the extracts, which are known for their ability to neutralize free radicals .

Antidiabetic Activity

The antidiabetic potential of this compound has been explored in several clinical studies.

Research Findings:

  • A flexible dose trial involving Pterocarpus marsupium (also known as Vijayasar) demonstrated significant reductions in fasting and postprandial blood glucose levels among patients with newly diagnosed non-insulin dependent diabetes mellitus (NIDDM). After 12 weeks, control was achieved in approximately 69% of participants .
  • The mechanism is thought to involve the modulation of glucose metabolism and enhancement of insulin sensitivity due to the presence of bioactive compounds within the plant extracts .

Case Studies

Several case studies have highlighted the practical applications and efficacy of this compound:

  • Case Study on Antimicrobial Properties :
    • A study conducted in Malawi focused on traditional uses of Pterocarpus angolensis, revealing its effectiveness against skin diseases and infections caused by resistant bacteria .
  • Clinical Trial on Antidiabetic Effects :
    • An open trial assessing the efficacy of Pterocarpus marsupium in diabetic patients provided evidence supporting its use as a natural treatment option for managing blood glucose levels .

Properties

IUPAC Name

(1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6,12,17H,7-8H2,1H3/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZYAUCOYZKLMA-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=CC5=C(C=C4O3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-97-0
Record name Pterocarpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pterocarpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTEROCARPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ7T2XO0S1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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